A Comprehensive Technical Guide to the Synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
A Comprehensive Technical Guide to the Synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Abstract: The 1,3-thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of a specific derivative, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (CAS No. 1365272-30-5).[3] We will explore the strategic retrosynthetic analysis, detail the synthesis of the key carboxylic acid precursor, and provide a robust, step-by-step protocol for the final amide bond formation. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.
Synthetic Strategy and Retrosynthetic Analysis
The design of a successful synthesis begins with a logical deconstruction of the target molecule. The primary retrosynthetic disconnection for N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is the C-N amide bond. This is a robust and widely utilized transformation in organic synthesis. This disconnection simplifies the target molecule into two readily accessible precursors: 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1) and methylamine (2) .
The carboxylic acid precursor (1) itself can be constructed from simpler, commercially available starting materials, typically via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[4] This involves the condensation of a thiourea derivative with an α-halocarbonyl compound.
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid (1)
The synthesis of the thiazole ring is a foundational step. The Hantzsch synthesis provides a direct route. While multiple variations exist, a common approach involves the reaction of N-methylthiourea with an ethyl 2-chloroacetoacetate. The resulting thiazole ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.
Protocol 2.1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
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To a solution of N-methylthiourea (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.05 eq).
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Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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The crude residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography on silica gel.
Protocol 2.2: Hydrolysis to 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1)
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Dissolve the synthesized ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 eq) to the solution.
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Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is fully consumed.
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Once complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (e.g., 1M HCl).
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The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the precursor 1 .[5]
The Core Reaction: Amide Bond Formation
With the key carboxylic acid precursor (1) in hand, the final step is the formation of the amide bond with methylamine. Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated." A highly effective and industrially common method is the conversion of the carboxylic acid to a more reactive acyl chloride.
Causality of Activation: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride (-COCl) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH with a chloride ion, which is an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine.
A Korean patent describes a similar procedure for related thiazole carboxamides, utilizing thionyl chloride for activation followed by reaction with an amine in the presence of pyridine.[6] Pyridine acts as a base to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation, preventing the protonation of the methylamine nucleophile.
Figure 2: General workflow for the final amidation step.
Detailed Experimental Protocol
Synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
| Reagent | Molar Eq. | MW ( g/mol ) | CAS No. |
| 2-(Methylamino)-1,3-thiazole-4-carboxylic acid (1) | 1.0 | 158.18 | 45032346-73-6 |
| Thionyl Chloride (SOCl₂) | 1.2 | 118.97 | 7719-09-7 |
| Dichloromethane (DCM) | - | 84.93 | 75-09-2 |
| Methylamine (2M solution in THF) | 1.5 | 31.06 | 74-89-5 |
| Pyridine | 3.0 | 79.10 | 110-86-1 |
Procedure:
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Activation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1) (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).
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Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2 hours.[6] The solution should become clear, indicating the formation of the acyl chloride.
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Amidation: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve pyridine (3.0 eq) in anhydrous DCM.
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Slowly add the methylamine solution (1.5 eq, 2M in THF) to the acyl chloride solution, followed by the dropwise addition of the pyridine/DCM solution. Maintain the temperature at 0 °C during the addition.
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Once the additions are complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates the consumption of the acyl chloride intermediate.
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Work-up and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with more DCM.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1]
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Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Data & Characterization
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, thiazole-H), ~6.5 (br s, 1H, NH-Me), ~5.8 (br s, 1H, NH-CO), ~3.1 (d, 3H, N-CH₃), ~2.9 (d, 3H, CO-N-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~168 (C=O, amide), ~163 (C=N, thiazole), ~145 (C-S, thiazole), ~115 (C-H, thiazole), ~32 (N-CH₃), ~26 (CO-N-CH₃). |
| MS (ESI+) | Expected m/z: 172.06 [M+H]⁺ for C₆H₉N₃OS. |
| Appearance | Likely a white to off-white solid.[7] |
Safety and Handling
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Thionyl Chloride: Highly corrosive, toxic, and a strong lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Methylamine: A flammable and toxic gas/solution with a strong odor. It is a respiratory irritant. Handle only in a fume hood.
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Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin irritation. It has a strong, unpleasant odor.
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Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
Conclusion
The synthetic route detailed in this guide, centered around the activation of a carboxylic acid to an acyl chloride followed by amidation, represents a robust and scalable method for the preparation of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. By understanding the chemical principles behind each step, from the foundational Hantzsch synthesis of the core ring to the critical activation for amide coupling, researchers can reliably produce this and related thiazole carboxamide derivatives for further investigation in drug discovery and development programs.
References
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Yin, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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